1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride
Description
1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is a heterocyclic compound featuring a fused pyrazole-imidazole core with an amine group at the 7-position, stabilized as a dihydrochloride salt. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies . Commercial availability is noted through suppliers like Shanghai Jixiang Biotechnology Co., Ltd., which offers the compound at 97% purity (5.0 g, ¥11,084.00) .
Properties
Molecular Formula |
C5H10Cl2N4 |
|---|---|
Molecular Weight |
197.06 g/mol |
IUPAC Name |
2,3-dihydro-1H-imidazo[1,2-b]pyrazol-7-amine;dihydrochloride |
InChI |
InChI=1S/C5H8N4.2ClH/c6-4-3-8-9-2-1-7-5(4)9;;/h3,7H,1-2,6H2;2*1H |
InChI Key |
AFBFNHGCGHHCTE-UHFFFAOYSA-N |
Canonical SMILES |
C1CN2C(=C(C=N2)N)N1.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 3-amino-1H-pyrazole with 1,2-diketones in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyrazoloimidazole derivatives.
Scientific Research Applications
1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating various biological pathways. For example, it may inhibit kinases involved in cell signaling, leading to the suppression of cancer cell proliferation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
Key structural analogs include derivatives with varying substituents on the pyrazolo-imidazole scaffold. These modifications influence physicochemical properties and biological activity:
*Estimated based on free base (181.20) + 2 HCl molecules (72.92).
Physicochemical Properties
- Solubility: The dihydrochloride salt form significantly improves water solubility compared to neutral analogs like the ethyl ester or methanol derivatives, which are more lipophilic .
- Stability : Salt forms (e.g., dihydrochloride) enhance stability under acidic conditions, whereas ester derivatives may hydrolyze over time .
Commercial Availability and Pricing
Biological Activity
1H,2H,3H-Pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a unique structure that combines pyrazole and imidazole rings, which are known for their diverse pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C6H9N3·2HCl
- Molecular Weight : 173.06 g/mol
- IUPAC Name : 1H,2H,3H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride
The biological activity of 1H,2H,3H-pyrazolo[1,5-a]imidazol-7-amine dihydrochloride is primarily attributed to its interaction with various molecular targets within biological systems. These interactions can modulate enzyme activities and receptor functions, leading to significant physiological effects.
Key Mechanisms:
- Kinase Inhibition : The compound has been identified as a selective inhibitor of certain kinases involved in cell signaling pathways, which are crucial for cancer progression and inflammation.
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against various bacterial strains by disrupting cellular integrity and function.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- Cytotoxicity Studies : Compounds similar to 1H,2H,3H-pyrazolo[1,5-a]imidazol-7-amine have shown significant cytotoxic effects on various cancer cell lines. For example, derivatives tested against MCF-7 (breast cancer) and NCI-H460 (lung cancer) cells demonstrated IC50 values ranging from 0.01 µM to 0.46 µM .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MCF-7 | 0.01 |
| Compound B | NCI-H460 | 0.46 |
| Compound C | SF-268 | 31.5 |
Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Inhibition of Nitric Oxide Production : In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines like TNF-α and nitric oxide in response to lipopolysaccharides (LPS) .
Antimicrobial Activity
Research indicates that pyrazole derivatives possess antimicrobial properties:
- Inhibition Studies : Compounds have demonstrated effectiveness against fungal strains such as Fusarium oxysporum and Candida mandshurica, with varying degrees of inhibition .
Study on Anticancer Activity
In a study exploring the anticancer effects of pyrazole derivatives:
- Researchers synthesized several compounds and evaluated their cytotoxicity in different cancer cell lines.
- The most potent derivative exhibited an IC50 value of 0.39 µM against A549 lung cancer cells and showed synergistic effects when combined with doxorubicin .
Study on Antimicrobial Activity
Another study focused on the antimicrobial efficacy of pyrazole compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
